(2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound. It may also include its appearance and odor.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. It may also include the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Analytical Techniques for Similar Compounds
One study highlighted sophisticated analytical techniques for the determination of Empagliflozin, a drug with a similar complex structure, in pharmaceutical products. The review covered methods such as spectrophotometry, Ultra-high Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and methods for estimation in human plasma. These methods are crucial for ensuring the quality and efficacy of pharmaceuticals, showcasing the importance of analytical chemistry in drug development and quality control K. Danao, 2021.
Environmental and Sustainable Applications
Research on Ethyl tertiary-Butyl Ether (ETBE) discussed its use in gasoline, with a focus on its environmental impact, including biodegradation pathways and effects on human health. Though ETBE is different, understanding its environmental interactions can provide insights into handling and mitigating potential impacts of similar compounds D. Mcgregor, 2007.
Biodegradation and Fate in Environmental Systems
A review summarizing the biodegradation and fate of ETBE in soil and groundwater highlighted microbial pathways capable of degrading such compounds, emphasizing the importance of understanding environmental persistence and remediation strategies for chemicals released into the environment S. Thornton et al., 2020.
Advanced Oxidation Processes for Water Treatment
The study on persulfate-based advanced oxidation processes (AOPs) for water treatment presents an alternative to traditional water treatment methods, offering insights into the activation mechanisms and potential applications for contaminant degradation. This highlights the role of advanced chemical processes in environmental remediation Jaesang Lee et al., 2020.
Conversion of Biomass to Value-added Products
Research on the conversion of plant biomass to furan derivatives discusses the transformation of biomass into valuable chemicals, including fuels and materials, showcasing the potential of chemical compounds derived from renewable sources in sustainable industrial applications V. M. Chernyshev et al., 2017.
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves the potential applications and future research directions for the compound.
Please note that the availability of this information depends on how well-studied the compound is. For lesser-known compounds, some of this information may not be available. It’s always a good idea to consult primary literature sources or reputable databases for the most accurate and up-to-date information.
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHFVCHPSPXOE-JAJWTYFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706181 |
Source
|
Record name | Ethyl 1-thio-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl alpha-thioglucopyranoside | |
CAS RN |
13533-58-9 |
Source
|
Record name | Ethyl 1-thio-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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